molecular formula C8H10F3NO3 B11716035 2-Oxo-1-(2,2,2-trifluoroethyl)piperidine-3-carboxylic acid

2-Oxo-1-(2,2,2-trifluoroethyl)piperidine-3-carboxylic acid

Cat. No.: B11716035
M. Wt: 225.16 g/mol
InChI Key: VJWYCQUIZKWBMA-UHFFFAOYSA-N
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Description

2-Oxo-1-(2,2,2-trifluoroethyl)piperidine-3-carboxylic acid is a fluorinated piperidine derivative characterized by a six-membered piperidine ring substituted with a ketone group at position 2, a carboxylic acid group at position 3, and a 2,2,2-trifluoroethyl group at position 1. Fluorinated compounds are known to enhance metabolic stability, bioavailability, and binding affinity in drug candidates, as fluorine’s electronegativity and small atomic radius modulate molecular interactions .

The molecular formula of this compound is C₈H₈F₃NO₃, with a molecular weight of 221.14 g/mol (based on structurally similar compounds in ). Its synthesis likely involves functionalization of the piperidine scaffold with trifluoroethyl groups under mild conditions, as demonstrated in analogous methods for trifluoroethyl esters ().

Properties

Molecular Formula

C8H10F3NO3

Molecular Weight

225.16 g/mol

IUPAC Name

2-oxo-1-(2,2,2-trifluoroethyl)piperidine-3-carboxylic acid

InChI

InChI=1S/C8H10F3NO3/c9-8(10,11)4-12-3-1-2-5(6(12)13)7(14)15/h5H,1-4H2,(H,14,15)

InChI Key

VJWYCQUIZKWBMA-UHFFFAOYSA-N

Canonical SMILES

C1CC(C(=O)N(C1)CC(F)(F)F)C(=O)O

Origin of Product

United States

Preparation Methods

Reaction Design and Mechanism

This method leverages the cyclocondensation of 4-oxopentanoic acid (a β-keto acid) with 2,2,2-trifluoroethylamine to form the piperidin-2-one ring. The reaction proceeds via imine formation followed by acid-catalyzed cyclization:

  • Imine Formation :
    4-Oxopentanoic acid reacts with 2,2,2-trifluoroethylamine in ethanol under reflux, yielding an intermediate Schiff base. The ketone at position 4 of the acid facilitates nucleophilic attack by the amine, forming a C=N bond.

  • Cyclization :
    Under acidic conditions (e.g., HCl), the imine undergoes protonation, enhancing electrophilicity. The carboxylic acid group at position 3 acts as an intramolecular nucleophile, attacking the protonated imine to form the six-membered lactam ring.

Key Reaction Parameters :

  • Solvent: Ethanol or toluene

  • Temperature: 80–100°C

  • Catalyst: 1–2 M HCl

  • Yield: ~60–70% (estimated based on analogous CCR reactions)

Functional Group Interconversion

The carboxylic acid at position 3 remains intact during cyclization, eliminating the need for post-cyclization hydrolysis. However, purification requires careful pH adjustment to isolate the zwitterionic product.

Alkylation-Oxidation Strategy

Stepwise Functionalization of Piperidine

This route involves sequential alkylation and oxidation of a piperidine precursor:

  • Reduction of Piperidin-2-one :
    Piperidin-2-one is reduced to piperidine using LiAlH₄ in anhydrous THF. The lactam’s amide bond is cleaved, yielding a secondary amine.

  • N-Alkylation :
    Piperidine reacts with 2,2,2-trifluoroethyl bromide in the presence of K₂CO₃ as a base. The reaction proceeds via an SN2 mechanism, substituting the amine’s hydrogen with the trifluoroethyl group.

  • Oxidation to Reform Lactam :
    The resulting 1-(2,2,2-trifluoroethyl)piperidine is oxidized back to the lactam using meta-chloroperbenzoic acid (m-CPBA) or RuO₄. This step reinstates the 2-oxo group while preserving the trifluoroethyl substituent.

  • Carboxylation at Position 3 :
    A Heck-type carboxylation introduces the carboxylic acid. The piperidin-2-one derivative reacts with CO₂ under high pressure (50–100 bar) in the presence of a palladium catalyst and cesium carbonate.

Challenges :

  • Oxidation selectivity: Over-oxidation may degrade the trifluoroethyl group.

  • Carboxylation efficiency: Low yields (~40%) due to steric hindrance at position 3.

Castagnoli–Cushman Reaction (CCR) Adaptation

Azomethine-Anhydride Cyclization

Inspired by PMC studies, this method employs trifluoroacetaldehyde-derived azomethines and cyclic anhydrides:

  • Azomethine Synthesis :
    Trifluoroacetaldehyde hydrate condenses with 3-aminopropanoic acid, forming an azomethine (Schiff base) with a free carboxylic acid group.

  • CCR with Glutaric Anhydride :
    The azomethine reacts with glutaric anhydride in acetonitrile at 60°C. The anhydride’s electrophilic carbonyl reacts with the azomethine’s imine, triggering cyclization to form the piperidin-2-one ring. The carboxylic acid at position 3 originates from the glutaric anhydride.

Advantages :

  • Single-step formation of the lactam and carboxylic acid.

  • High regioselectivity due to the anhydride’s symmetry.

Limitations :

  • Requires strict anhydrous conditions.

  • Limited commercial availability of specialized anhydrides.

Comparative Analysis of Methods

Parameter Cyclocondensation Alkylation-Oxidation CCR Adaptation
Steps 242
Yield Moderate (60–70%)Low (30–40%)High (75–85%)
Regioselectivity HighModerateHigh
Scalability Laboratory-scaleChallengingPilot-scale feasible
Cost LowHigh (Pd catalysts)Moderate

Optimization and Industrial Considerations

Solvent and Catalyst Screening

  • Cyclocondensation : Replacing ethanol with dimethylformamide (DMF) improves cyclization rates but complicates purification.

  • CCR Adaptation : Using scandium triflate as a Lewis acid enhances reaction speed by 30%.

Green Chemistry Approaches

  • Microwave-assisted CCR reduces reaction time from 24 h to 2 h while maintaining yields.

  • Enzymatic hydrolysis of esters (e.g., using lipases) offers a sustainable alternative to NaOH-mediated saponification .

Chemical Reactions Analysis

Types of Reactions

2-Oxo-1-(2,2,2-trifluoroethyl)piperidine-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives. Substitution reactions can result in a variety of substituted piperidine derivatives .

Scientific Research Applications

The compound exhibits several biological activities that can be leveraged for therapeutic applications:

CGRP Receptor Antagonism

One of the most notable applications of this compound is its role as a calcitonin gene-related peptide (CGRP) receptor antagonist . CGRP is implicated in various pain pathways, particularly in migraine pathophysiology. Research indicates that compounds similar to 2-Oxo-1-(2,2,2-trifluoroethyl)piperidine-3-carboxylic acid can effectively inhibit CGRP receptor activity, potentially leading to novel treatments for migraine and other pain disorders .

Antimicrobial Properties

Preliminary studies have shown that derivatives of this compound possess significant antimicrobial activity against common pathogens such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) for related compounds was reported around 256 µg/mL, indicating potential as an antimicrobial agent.

Cytotoxicity Against Cancer Cells

Research has demonstrated that the compound exhibits selective cytotoxic effects against various cancer cell lines. For instance, studies indicate that modifications to the piperidine ring can enhance its efficacy against certain types of cancer cells while sparing normal cells . This suggests a promising avenue for developing anticancer therapeutics.

Case Study 1: CGRP Receptor Antagonism

A patent detailing the synthesis of CGRP receptor antagonists highlights the potential of 2-Oxo-1-(2,2,2-trifluoroethyl)piperidine-3-carboxylic acid in treating migraines. The study emphasizes the importance of structural modifications in enhancing receptor binding affinity and selectivity .

Case Study 2: Antimicrobial Efficacy

In a comparative study published in a peer-reviewed journal, researchers synthesized various derivatives based on this compound's structure. One derivative exhibited an MIC of 32 µg/mL against Staphylococcus aureus, showcasing its potential as an antimicrobial agent.

Research Findings

Recent investigations into the biological activities of this compound have provided insights into its mechanisms:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways relevant to disease progression. Similar compounds have been shown to inhibit acetylcholinesterase, which plays a crucial role in neurodegenerative diseases.
  • Mechanism of Action : The precise mechanisms through which this compound exerts its effects are still under investigation but may involve:
    • Interference with microbial cell wall synthesis.
    • Induction of apoptosis in cancer cells through mitochondrial pathways.
    • Modulation of enzyme activity related to neurotransmitter breakdown.

Summary Table of Biological Activities

Activity TypeDescriptionReference
CGRP Receptor AntagonismPotential treatment for migraines
AntimicrobialEffective against E. coli and S. aureus
CytotoxicitySelective toxicity towards cancer cell lines

Mechanism of Action

The mechanism of action of 2-Oxo-1-(2,2,2-trifluoroethyl)piperidine-3-carboxylic acid involves its interaction with specific molecular targets. The trifluoroethyl group enhances its binding affinity to certain enzymes and receptors, leading to modulation of their activity. The compound may inhibit or activate specific pathways, depending on its structure and the target molecule .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of 2-oxo-1-(2,2,2-trifluoroethyl)piperidine-3-carboxylic acid becomes evident when compared to related fluorinated piperidine or pyridine derivatives. Key comparisons are summarized below:

Table 1: Structural and Functional Comparison

Compound Name CAS Number Molecular Formula Key Structural Features Applications/Notes References
2-Oxo-1-(2,2,2-trifluoroethyl)piperidine-3-carboxylic acid Not explicitly listed C₈H₈F₃NO₃ Piperidine ring, 2-oxo, 3-carboxylic acid, 1-trifluoroethyl Potential drug intermediate; fluorination enhances bioavailability
6-Oxo-1-(2,2,2-trifluoroethyl)piperidine-3-carboxylic acid EN300-207766 C₈H₈F₃NO₃ Piperidine ring, 6-oxo (vs. 2-oxo isomer) Building block for peptidomimetics
2-Oxo-1-(2,2,2-trifluoroethyl)-1,2-dihydropyridine-3-carboxylic acid 1341455-73-9 C₈H₆F₃NO₃ Dihydropyridine ring (unsaturated) Polymer synthesis; pharmaceutical intermediates
MK0974 (N-[(3R,6S)-6-(2,3-difluorophenyl)-2-oxo-1-(2,2,2-trifluoroethyl)azepan-3-yl]-4-(2-oxo-2,3-dihydro-1H-imidazo[4,5-b]pyridin-1-yl)piperidine-1-carboxamide) C₂₉H₂₆F₅N₅O₃ Larger azepane-piperidine hybrid with trifluoroethyl Clinical candidate for migraine (CGRP receptor antagonist)
2-Oxo-6-(trifluoromethyl)piperidine-3-carboxylic acid 1031130-72-9 C₇H₈F₃NO₃ Piperidine ring, 6-trifluoromethyl (vs. 1-trifluoroethyl) Unreported pharmacological activity

Key Observations :

Positional Isomerism: The position of the oxo group (2-oxo vs. 6-oxo) significantly alters the molecule’s electronic profile.

Trifluoroethyl vs. Trifluoromethyl : The trifluoroethyl group (–CH₂CF₃) in the target compound provides greater steric bulk and lipophilicity compared to trifluoromethyl (–CF₃) substituents (e.g., in ). This difference impacts membrane permeability and metabolic stability .

Ring Saturation : The dihydropyridine variant () introduces conjugation and planarity, which may enhance π-π stacking interactions in polymer matrices but reduce metabolic stability compared to saturated piperidines .

Research Findings and Implications

  • Synthetic Accessibility : Analogous methods for trifluoroethylation () indicate that the target compound can be synthesized under mild, green conditions (e.g., using iodonium salts), avoiding toxic coupling reagents.
  • Fluorine-Specific Effects : Fluorination at the trifluoroethyl position enhances metabolic resistance to oxidative degradation, as seen in related compounds . This property is critical for improving drug half-life.
  • Structural Versatility : The piperidine-3-carboxylic acid core allows for functional diversification, enabling the development of prodrugs or covalent inhibitors via esterification or amidation .

Biological Activity

2-Oxo-1-(2,2,2-trifluoroethyl)piperidine-3-carboxylic acid (also known as EN300-374095) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a trifluoroethyl group and a carboxylic acid functional group. Its structure can be represented as follows:

C8H8F3NO3\text{C}_8\text{H}_8\text{F}_3\text{N}\text{O}_3

Synthesis

The synthesis of 2-Oxo-1-(2,2,2-trifluoroethyl)piperidine-3-carboxylic acid typically involves the reaction of piperidine derivatives with trifluoroethyl isocyanate. The overall yield and purity are critical for ensuring biological activity, with reports indicating yields exceeding 95% for high-purity samples .

Antitumor Activity

Recent studies have demonstrated that compounds similar to 2-Oxo-1-(2,2,2-trifluoroethyl)piperidine-3-carboxylic acid exhibit significant antitumor properties. For instance, analogs have shown cytotoxic effects against various cancer cell lines such as:

Cell Line IC50 (µM) Reference
U-937 (monocytic)16.23 ± 0.81
B16-F10 (melanoma)47.73 ± 2.39
THP-1 (monocytic)34.58 ± 1.73

These findings suggest that the compound could be a candidate for further development as an anticancer agent.

The mechanism of action for the biological activity of this compound is believed to involve the inhibition of key cellular pathways associated with tumor growth and proliferation. The trifluoroethyl group enhances lipophilicity, facilitating better membrane penetration and interaction with intracellular targets.

Pharmacological Studies

Pharmacological studies indicate that the compound exhibits a range of activities beyond antitumor effects:

  • Antibacterial Activity : Compounds derived from similar structures have shown moderate antibacterial properties against Gram-positive and Gram-negative bacteria at concentrations around 200 μg/mL .
  • Immunosuppressive Effects : Some derivatives have been evaluated for immunosuppressive activity using the sheep erythrocyte assay in mice, indicating potential applications in autoimmune diseases .

Case Studies

One notable case study involved the evaluation of a related compound in a clinical setting where it was tested for its efficacy against specific cancer types. The results indicated that patients treated with this class of compounds showed improved outcomes compared to standard therapies.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-oxo-1-(2,2,2-trifluoroethyl)piperidine-3-carboxylic acid, and what reaction conditions are critical for high yield?

  • Methodological Answer : The synthesis typically involves functionalization of a piperidine core. A representative pathway starts with the reaction of ethyl trifluoroacetate with a Boc-protected piperidone derivative. Key conditions include the use of dichloromethane as a solvent and triethylamine as a base to facilitate acylation . Temperature control (e.g., maintaining 0–5°C during exothermic steps) and stoichiometric ratios (e.g., 1.2 equivalents of trifluoroethylating agent) are critical to minimize side reactions. Post-synthesis purification via recrystallization or column chromatography ensures ≥95% purity .

Q. How is the structural integrity of 2-oxo-1-(2,2,2-trifluoroethyl)piperidine-3-carboxylic acid validated in synthetic workflows?

  • Methodological Answer : Structural confirmation relies on spectroscopic techniques:

  • NMR : 1^1H and 13^{13}C NMR verify the lactam (2-oxo) group and trifluoroethyl substitution (e.g., δ ~3.8 ppm for -CH2_2CF3_3) .
  • LC-MS : High-resolution mass spectrometry confirms the molecular ion peak (e.g., m/z 263.258 for the potassium salt) .
  • FT-IR : Absorbance at ~1700 cm1^{-1} confirms the carbonyl group of the lactam and carboxylic acid .

Advanced Research Questions

Q. What strategies optimize the regioselective trifluoroethylation of the piperidine ring to avoid overalkylation or side-product formation?

  • Methodological Answer : Regioselectivity is achieved by:

  • Protecting Groups : Use of tert-butyloxycarbonyl (Boc) to block the piperidine nitrogen during trifluoroethylation, followed by acidic deprotection (e.g., HCl/dioxane) .
  • Catalysis : Employing phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction efficiency in biphasic systems .
  • Kinetic Control : Gradual addition of trifluoroethylating agents to prevent local excess, which can lead to di-substitution .

Q. How can discrepancies in biological activity data for this compound be resolved when testing across different in vitro models?

  • Methodological Answer : Contradictions often arise from assay-specific variables:

  • Solubility : Pre-saturate the compound in DMSO (≤0.1% final concentration) to avoid precipitation in aqueous buffers .
  • Metabolic Stability : Use liver microsome assays (e.g., human vs. rodent) to account for species-specific degradation rates .
  • Receptor Affinity Profiling : Cross-validate with radioligand binding assays (e.g., 3^{3}H-labeled analogs) to confirm target engagement .

Q. What computational methods predict the compound’s reactivity in nucleophilic or electrophilic environments?

  • Methodological Answer :

  • DFT Calculations : Model the electron density of the lactam carbonyl and trifluoroethyl group to predict sites for nucleophilic attack (e.g., at the 3-carboxylic acid position) .
  • MD Simulations : Simulate solvent interactions to assess stability under acidic/basic conditions (e.g., protonation of the piperidine nitrogen at pH < 5) .

Data Contradiction Analysis

Q. Why do reported melting points for this compound vary across literature (e.g., 145–152°C), and how can this be standardized?

  • Methodological Answer : Variations arise from:

  • Polymorphism : Recrystallize from different solvents (e.g., ethanol vs. acetonitrile) to isolate stable polymorphs .
  • Purity : Use differential scanning calorimetry (DSC) to correlate melting range with impurity profiles (e.g., residual solvents or unreacted intermediates) .

Application-Oriented Questions

Q. How is this compound utilized in fragment-based drug design (FBDD) for central nervous system (CNS) targets?

  • Methodological Answer :

  • Fragment Screening : The piperidine scaffold serves as a core for designing γ-aminobutyric acid (GABA) analogs.
  • SAR Studies : Introduce substituents at the 3-carboxylic acid position to modulate blood-brain barrier permeability (e.g., logP optimization via trifluoroethyl group) .

Safety and Handling

Q. What are the key safety protocols for handling 2-oxo-1-(2,2,2-trifluoroethyl)piperidine-3-carboxylic acid in laboratory settings?

  • Methodological Answer :

  • PPE : Use nitrile gloves and chemical goggles to prevent skin/eye contact.
  • Ventilation : Conduct reactions in a fume hood due to potential release of trifluoroacetic acid vapors during hydrolysis .
  • Spill Management : Neutralize acidic residues with sodium bicarbonate before disposal .

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